

IOX4: A Technical Guide to a Potent and Selective PHD2 Inhibitor

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Compound of Interest		
Compound Name:	IOX4	
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Abstract

This whitepaper provides a comprehensive technical overview of the discovery and development of **IOX4**, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 2 (PHD2). **IOX4** demonstrates significant potential in therapeutic areas where the upregulation of the HIF pathway is beneficial, such as in cerebral diseases like stroke.[1] This document details the compound's mechanism of action, key quantitative data from in vitro and in vivo studies, and methodologies for relevant experiments. Visualizations of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of **IOX4**'s characteristics and applications in research and drug development.

Introduction

The cellular response to low oxygen availability (hypoxia) is primarily mediated by the Hypoxia-Inducible Factors (HIFs), a family of transcription factors that regulate the expression of numerous genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[2] The stability and activity of the alpha subunit of HIF (HIF-α) are tightly controlled by a class of 2-oxoglutarate (2OG)-dependent dioxygenases, principally the HIF Prolyl-Hydroxylases (PHDs). [2] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation.[1]







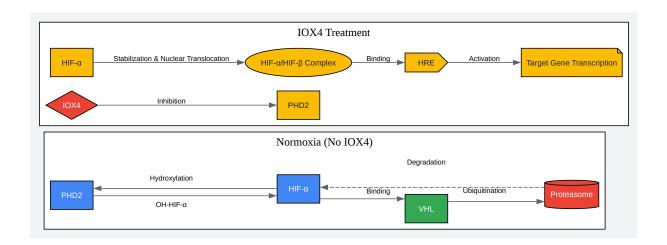
Inhibition of PHDs prevents HIF-α hydroxylation, leading to its stabilization and the activation of the hypoxic response even under normal oxygen levels. This has significant therapeutic implications. **IOX4** is a triazole-based compound identified as a potent and highly selective inhibitor of PHD2.[1][3] Its ability to penetrate the blood-brain barrier makes it a valuable tool for investigating the therapeutic potential of HIF stabilization in neurological disorders.[1][3]

Mechanism of Action

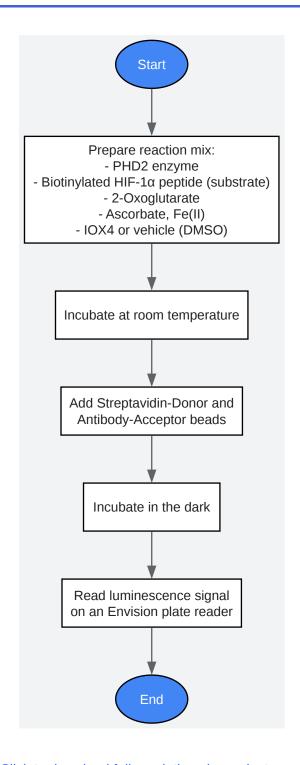
IOX4 exerts its biological effect by competitively inhibiting the PHD2 enzyme with respect to its co-substrate, 2-oxoglutarate (2OG).[1][4] By binding to the active site of PHD2, **IOX4** prevents the hydroxylation of HIF- α .[1] This leads to the stabilization and accumulation of HIF- α , which then translocates to the nucleus, dimerizes with HIF- β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[2]

Nuclear magnetic resonance (NMR) studies have confirmed that **IOX4** displaces 2OG from the PHD2 active site.[1] This competitive inhibition is the primary mechanism through which **IOX4** upregulates the HIF signaling pathway.









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